(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenethyl group and a pyridine ring substituted with a tetrahydrofuran-3-yloxy group, connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide and the piperazine intermediate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 3-pyridinecarboxaldehyde.
Introduction of the Tetrahydrofuran-3-yloxy Group: The tetrahydrofuran-3-yloxy group can be introduced via an etherification reaction using tetrahydrofuran-3-ol and the pyridine intermediate.
Coupling of the Two Fragments: The final step involves coupling the phenethylpiperazine and tetrahydrofuran-3-yloxypyridine fragments through a methanone linkage using a suitable coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Chemical Biology: The compound is employed in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine core but different substituents, studied for its acetylcholinesterase inhibitory activity.
(4-Phenylpiperazin-1-yl)benzamide: Another related compound with a benzamide group, also investigated for its potential therapeutic applications.
Uniqueness
(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydrofuran-3-yloxy and pyridin-3-yl groups, in particular, contribute to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(20-7-4-10-23-21(20)28-19-9-16-27-17-19)25-14-12-24(13-15-25)11-8-18-5-2-1-3-6-18/h1-7,10,19H,8-9,11-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXAKAQQFNASHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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